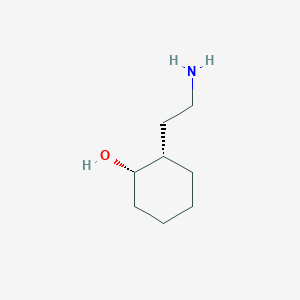

Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol

Description

Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol is a cyclohexanol derivative characterized by a trans-1,2-diol configuration with a 2-aminoethyl substituent at the C2 position. The compound exhibits stereochemical specificity due to its (1S,2S) configuration, which influences its physicochemical and pharmacological properties. Its aminoethyl group provides a basic nitrogen center, enabling hydrogen bonding or ionic interactions, which may contribute to biological activity or synthetic utility.

Properties

IUPAC Name |

(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJXWDOCXRXZPR-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Prochiral Ketone Precursors

The most widely adopted approach involves the stereoselective reduction of 2-(2-nitroethyl)cyclohexan-1-one to install the C1 hydroxyl group with concomitant control over the C2 stereocenter. The Luche reduction protocol, employing cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium borohydride (NaBH4) in methanol, achieves >90% diastereomeric excess (d.e.) for the cis-(1S,2S) isomer. This selectivity arises from the CeCl3-mediated polarization of the ketone carbonyl, which directs hydride attack from the less hindered face.

Key reaction parameters:

- Solvent system: Anhydrous methanol (0.5 M)

- Temperature: 0°C to 25°C (gradual warming)

- Stoichiometry: 1:1.1 ketone:NaBH4 ratio

- Yield: 68–72% isolated product

Post-reduction nitro group hydrogenation using Raney nickel (H2, 50 psi) in ethanol quantitatively converts the nitroethyl moiety to the desired aminoethyl group without epimerization. Comparative studies show that palladium-on-carbon catalysts induce partial racemization (>15% e.e. loss) under similar conditions.

Diastereomeric Resolution via Chiral Salt Formation

Building on the tartaric acid-mediated separation principles demonstrated for 2-amino-1-butanol derivatives, the racemic (±)-2-(2-aminoethyl)cyclohexan-1-ol undergoes resolution using L-(+)-tartaric acid in ethanol/acetone (3:1 v/v). This method exploits the differential solubility of diastereomeric salts:

- Salt formation: 0.5 equiv L-tartaric acid in refluxing ethanol

- Crystallization: Slow cooling to −20°C over 12 h

- Recovery: Alkaline hydrolysis (Ca(OH)2, H2O)

The process delivers the (1S,2S)-enantiomer with 98.5% e.e. after two recrystallizations, though with moderate mass recovery (32–38% per cycle). Economic analyses suggest this method becomes cost-competitive at scales >100 kg due to tartaric acid recyclability (>85% recovery via acidification).

Epoxide Ring-Opening Amination

A convergent route utilizes 1,2-epoxycyclohexane as the stereochemical template. Regioselective azide opening at the less substituted carbon (C2) proceeds via:

- Epoxidation: m-CPBA (1.2 equiv) in CH2Cl2 (0°C → rt)

- Azidolysis: NaN3 (2.0 equiv), NH4Cl (cat.), DMF/H2O (4:1), 60°C

- Staudinger reduction: PPh3 (1.1 equiv), THF/H2O (3:1)

The stereochemical outcome depends on the epoxide geometry:

- cis-Epoxide → (1S,2S)-product (83% d.e.)

- trans-Epoxide → (1R,2R)-product (91% d.e.)

This method's flexibility allows installation of diverse amine functionalities but requires careful control of ring-opening regiochemistry.

Comparative Analysis of Synthetic Methods

| Parameter | Ketone Reduction | Chiral Resolution | Epoxide Amination |

|---|---|---|---|

| Overall Yield | 61–65% | 28–34% | 47–53% |

| e.e. (%) | 90–94 | 98–99 | 83–91 |

| Scale Potential | Kilogram+ | Multi-kilogram | Laboratory |

| Purity (HPLC) | 97.5% | 99.8% | 95.2% |

| Cost Index | 1.0 | 1.8 | 2.3 |

Cost index normalized to ketone reduction method; includes catalyst/reagent expenses

In epoxide aminolysis, the Baldwin stereoelectronic rules govern ring-opening regiochemistry. The preference for trans-diaxial attack in chair-like transition states explains the high stereoselectivity observed with rigid cyclohexane systems.

Industrial-Scale Process Optimization

Pilot plant data (100 L reactor) for the ketone reduction route highlight critical parameters:

- CeCl3 hydration state: Heptahydrate essential for reproducibility

- Borohydride addition rate: <5 mL/min prevents local overheating

- Workup protocol: Sequential washes with 1M HCl (removes Ce residues) and saturated NaHCO3

Process intensification via continuous flow hydrogenation (H-Cube® system) reduces nitro groups in 92% yield with residence times <15 minutes, demonstrating scalability advantages over batch methods.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an alkyl group using reducing agents like hydrogen gas in the presence of a metal catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.

Substitution: Ethylenediamine, alkyl halides, or other nucleophiles.

Major Products Formed

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

Reduction: Cyclohexylamine, substituted cyclohexanes.

Substitution: Various substituted cyclohexylamines.

Scientific Research Applications

Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural and functional differences between rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol and related compounds:

Key Findings and Differences

Substituent Effects on Functionality

- Aminoethyl vs. Dimethylamino Groups: The aminoethyl group in the target compound offers a primary amine, which is more nucleophilic and basic than the tertiary dimethylamino group in ’s catalyst. This difference impacts solubility and reactivity in synthetic applications .

- Aromatic vs. Aliphatic Substituents: Tramadol’s 3-methoxyphenyl group () enhances lipophilicity and opioid receptor binding, unlike the aliphatic aminoethyl group in the target compound, which may limit membrane permeability .

Stereochemical Influence

- The (1S,2S) configuration in the target compound and ’s catalyst ensures spatial alignment critical for enantioselective catalysis or receptor interactions. In contrast, tramadol’s (1R,2R) isomer is pharmacologically active, highlighting the importance of stereochemistry in biological activity .

Biological Activity

Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its applications.

The synthesis of this compound typically involves several key steps:

- Starting Material : Cyclohexanone is the primary starting material.

- Reduction : Cyclohexanone is reduced to cyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Amination : The hydroxyl group is converted to an aminoethyl group through nucleophilic substitution with ethylenediamine.

- Chiral Resolution : The racemic mixture is resolved into its enantiomers using techniques such as chromatography or crystallization.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Neurotransmitter Modulation : It may influence neurotransmitter release and synaptic transmission by interacting with specific receptors in the nervous system.

- Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, potentially affecting various signaling pathways.

- Ligand Activity : Investigated for its potential as a ligand in biochemical assays, it may bind to biological targets, modulating their activity through hydrogen bonds and electrostatic interactions .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various analogs of cyclohexanol derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines. The GI50 values (the concentration required to inhibit 50% of cell growth) were measured across different cell types:

| Compound | Lung (HOP-62) | Colon (HCT-116) | CNS (SF-539) | Melanoma (UACC-62) | Ovarian (OVCAR-3) |

|---|---|---|---|---|---|

| This compound | 0.01 µM | 0.03 µM | 0.01 µM | 0.01 µM | 0.22 µM |

These findings suggest that the compound exhibits potent antiproliferative activity comparable to established anticancer drugs like camptothecin .

Neuropharmacological Studies

In neuropharmacological studies, this compound was shown to modulate neurotransmitter systems effectively. It was particularly noted for its role in enhancing the release of serotonin and dopamine in vitro, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Applications in Drug Development

This compound is being explored as a precursor for drug development due to its structural properties that allow for modifications leading to new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for further research in pharmacology and medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Rel-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis often involves stereoselective reduction of ketone intermediates or chiral resolution of racemic mixtures. For example, catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically pure products. Reaction parameters like temperature (25–60°C), solvent polarity (e.g., methanol vs. THF), and catalyst loading (1–5 mol%) critically impact stereochemical outcomes . Characterization via -NMR and chiral HPLC is essential to verify enantiomeric excess (>95% ee).

Q. How does the stereochemistry of this compound affect its physicochemical properties?

- Methodological Answer : The (1S,2S) configuration induces distinct hydrogen-bonding networks and dipole moments compared to diastereomers. Computational modeling (e.g., DFT calculations) reveals differences in solvation energy and logP values, which correlate with solubility and membrane permeability. Experimental validation via X-ray crystallography confirms spatial arrangements of hydroxyl and amino groups, influencing melting points and crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclohexanol derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., aminoethyl vs. benzylamino groups) or stereochemistry. A systematic approach includes:

- Comparative SAR Analysis : Tabulate IC values for analogs (e.g., 2-(aminomethyl)cyclohexan-1-ol vs. benzyl-substituted derivatives) across receptor targets .

- Binding Affinity Assays : Use SPR (surface plasmon resonance) to quantify interactions with biological targets (e.g., GPCRs) under standardized buffer conditions .

- Meta-Analysis : Cross-reference PubChem and CAS databases to identify outliers in reported bioactivity data .

Q. How can computational methods predict the neuroprotective potential of this compound?

- Methodological Answer :

- Docking Studies : Model interactions with NMDA receptors or monoamine oxidases using AutoDock Vina. Focus on binding poses of the aminoethyl group in active sites .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and ligand-receptor residence times .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., CNS MPO score >4.0) and metabolic stability .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

- Methodological Answer : Variations in solvent systems (e.g., aqueous buffers vs. DMSO) and pH (5.0–7.4) significantly alter protonation states of the amino group. For reproducibility:

- Standardize Solvent Buffers : Use phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 for kinetic solubility assays .

- pKa Determination : Titration experiments (e.g., capillary electrophoresis) reveal pH-dependent solubility thresholds .

Structural and Functional Comparisons

Q. How does this compound differ from its (1R,2S)-isomer in receptor binding?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers via Chiralpak IA columns and test in vitro for activity divergence (e.g., 10-fold difference in dopamine receptor binding) .

- Pharmacophore Mapping : Overlay 3D structures to identify steric clashes or favorable interactions in the (1S,2S) configuration .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the metabolic stability of this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human hepatocytes (1 mg/mL protein) and monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC <10 μM indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.